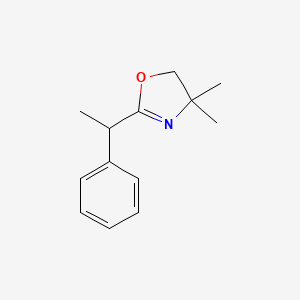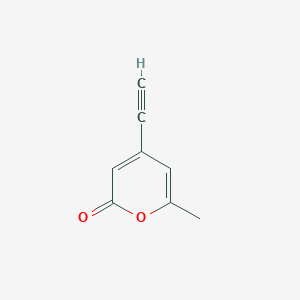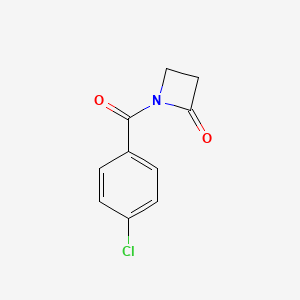![molecular formula C8H7N3 B12589022 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine CAS No. 387867-57-4](/img/structure/B12589022.png)
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by a fused ring structure that includes a pyridine ring and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to its simplicity and the availability of starting materials. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in cancer therapy, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cancer cell proliferation . The compound’s structure allows it to form stable interactions with the target proteins, which is crucial for its biological activity.
Comparación Con Compuestos Similares
1,3,5-Triazines: These compounds share a similar triazine ring structure but differ in their substitution patterns and properties.
Pyrrolo[2,1-f][1,2,4]triazine: This fused heterocycle is also used in kinase inhibitors and has applications in cancer therapy.
Uniqueness: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for synthesizing various derivatives and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
387867-57-4 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2,4,5-triazatricyclo[6.2.1.02,7]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-6(1)8-4-9-10-5-11(7)8/h1-2,4-5,9H,3H2 |
Clave InChI |
JQAKIMPKSIPQKO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=C1N3C2=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)

![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)



![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
